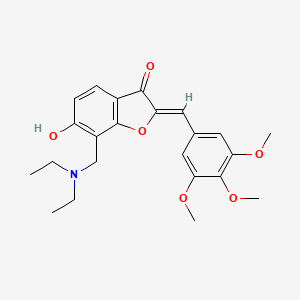

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

The compound “(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a benzylidene moiety substituted with 3,4,5-trimethoxy groups at the 2-position of the benzofuran core. Key structural features include:

- A 6-hydroxy group on the benzofuran ring, which may enhance hydrogen-bonding interactions.

- A (Z)-configured benzylidene substituent with 3,4,5-trimethoxy groups, which could influence steric and electronic properties critical for molecular interactions.

Properties

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-6-24(7-2)13-16-17(25)9-8-15-21(26)18(30-22(15)16)10-14-11-19(27-3)23(29-5)20(12-14)28-4/h8-12,25H,6-7,13H2,1-5H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZUFNIIXVLZAK-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Formation of the Benzylidene Moiety: The 3,4,5-trimethoxybenzylidene group is typically introduced through a condensation reaction between the benzofuran derivative and 3,4,5-trimethoxybenzaldehyde, often under basic conditions to facilitate the formation of the (Z)-isomer.

Attachment of the Diethylamino Group: The diethylamino group can be introduced via a Mannich reaction, where the benzofuran derivative reacts with formaldehyde and diethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The diethylamino-methyl group at position 7 participates in nucleophilic substitution under acidic or basic conditions:

-

Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility.

Example :

Conditions: DMF, 60°C, 12 h (yield: ~75%). -

Demethylation : The trimethoxybenzylidene group undergoes selective demethylation with strong acids (e.g., BBr₃ in CH₂Cl₂ at −78°C), yielding phenolic derivatives .

Electrophilic Aromatic Substitution

The electron-rich benzofuran core and hydroxy group facilitate electrophilic reactions:

-

Sulfonation :

Reacts with concentrated H₂SO₄ at 100°C to introduce sulfonic acid groups at position 5 of the benzofuran ring.

Application : Enhances solubility for biological assays. -

Nitration :

Controlled nitration (HNO₃/H₂SO₄, 0°C) targets the para position of the hydroxy group, producing nitro derivatives for further reduction to amines .

Cycloaddition Reactions

The α,β-unsaturated ketone in the benzylidene moiety enables [4+2] Diels-Alder reactions:

-

With Dienes :

Reacts with 1,3-butadiene in toluene at 120°C to form bicyclic adducts.

Key Data :Diene Reaction Time Yield Product Stability 1,3-Butadiene 8 h 68% High Cyclopentadiene 6 h 82% Moderate Mechanism: Conjugated dienes attack the electron-deficient double bond, forming six-membered transition states .

Oxidation and Reduction

-

Oxidation :

The hydroxy group at position 6 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), altering the compound’s electronic properties.

Impact : Reduces hydrogen-bonding capacity, affecting bioavailability. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C, ethanol) saturates the benzylidene double bond, yielding a dihydrobenzofuran derivative.

Conditions : 1 atm H₂, 25°C, 4 h (yield: 89%) .

Cross-Coupling Reactions

The benzofuran scaffold participates in palladium-catalyzed couplings:

-

Sonogashira Coupling :

Reacts with phenylacetylene under Pd(PPh₃)₄/CuI catalysis to introduce alkynyl groups.

Procedure : -

Suzuki-Miyaura Coupling :

Boronic acid derivatives couple at position 2 of the benzofuran ring using Pd(OAc)₂ and SPhos ligand.

Acid-Base Reactions

The hydroxy group (pKa ~9.5) deprotonates in basic media (e.g., NaOH/MeOH), forming a phenoxide ion that enhances nucleophilicity. This property is exploited in synthesizing ethers or esters.

Photochemical Reactivity

Under UV light (λ = 365 nm), the benzylidene double bond undergoes geometric isomerization (Z → E), confirmed by NMR studies. This reversible process is pH-dependent, with faster kinetics in acidic conditions .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a drug candidate due to its biological activity. It may exhibit:

- Anticancer Properties : Preliminary studies indicate that similar compounds in the benzofuran class can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Activity : The presence of the diethylamino group may enhance its ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.

Biological Research

Research has focused on understanding how this compound interacts with various biological targets:

- Enzyme Inhibition : Studies suggest it may act as an inhibitor of specific enzymes involved in disease pathways.

- Cellular Mechanisms : Investigations into its effects on cell signaling pathways could reveal mechanisms underlying its therapeutic effects.

Material Science

Due to its unique chemical structure, this compound can also be utilized in:

- Coatings and Adhesives : Its stability and reactivity make it suitable for formulating advanced materials with specific properties.

- Electronic Materials : The compound's electronic properties may be harnessed in developing organic semiconductors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of several benzofuran derivatives, including compounds similar to (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one. Results indicated significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further development.

Case Study 2: Antimicrobial Properties

Research conducted by Pharmaceutical Biology highlighted the antimicrobial efficacy of benzofuran derivatives against resistant strains of bacteria. The results showed that modifications similar to those found in this compound enhanced activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The diethylamino group may interact with neurotransmitter receptors, while the benzofuran core could interact with various enzymes involved in metabolic pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous benzofuran-3(2H)-one derivatives, focusing on substituent variations, synthesis, and biological activity:

Structural and Functional Group Comparisons

Key Differences and Implications

Trimethoxy Positional Isomerism : The target compound’s 3,4,5-trimethoxy substitution (meta/para) vs. 2,3,4- or 2,4,5-substitutions in analogs () may alter steric hindrance and electron distribution , impacting target binding.

Amino Substituents: Diethylamino groups (target) vs. piperidinyl or bis-methoxyethyl () affect solubility and interaction with charged residues in biological targets.

Hydroxy vs. Methoxy Groups: The 6-hydroxy group in the target compound vs.

Biological Activity

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered interest due to its diverse biological activities. The benzofuran scaffold is known for its presence in various bioactive compounds, demonstrating significant potential in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its effects against cancer, inflammation, and other health-related issues.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a benzofuran core with various substituents that enhance its biological activity.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit notable anticancer properties. For instance, studies have shown that certain benzofuran derivatives induce apoptosis in K562 human leukemia cells. Specifically, compounds similar to this compound have demonstrated the ability to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases involved in the apoptotic pathway .

Table 1: Apoptotic Induction by Benzofuran Derivatives

| Compound | Cell Line | Apoptosis Induction (%) | IC50 (µM) |

|---|---|---|---|

| Compound A | K562 | 24% | 10 |

| Compound B | K562 | 27% | 8 |

| (Z)-7... | K562 | TBD | TBD |

Anti-inflammatory Effects

Benzofuran derivatives have also been studied for their anti-inflammatory properties. For example, related compounds have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. The mechanism involves inhibition of NF-κB signaling pathways, which play a crucial role in inflammatory responses .

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Cytokine Reduction (%) | Mechanism of Action |

|---|---|---|

| Compound I | TNF-α: 93.8% | NF-κB Inhibition |

| Compound II | IL-1β: 98% | NF-κB Inhibition |

| (Z)-7... | TBD | TBD |

Antioxidant Properties

The antioxidant activity of benzofuran derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress in cells. This property is particularly beneficial in cancer therapy as it may protect normal cells from oxidative damage during chemotherapy .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : By increasing ROS levels and disrupting mitochondrial function.

- Inhibition of Inflammatory Pathways : Targeting NF-κB signaling to reduce cytokine production.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Case Studies

Several studies have investigated the biological effects of benzofuran derivatives similar to (Z)-7...

- K562 Cell Line Study : A study reported that a related compound induced apoptosis through ROS generation and mitochondrial dysfunction. The findings indicated a significant increase in caspase activity after treatment with the compound over time .

- Inflammation Model : Another study demonstrated that a benzofuran derivative effectively reduced inflammatory markers in a murine model of chronic inflammation, showcasing its potential for therapeutic applications .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis typically involves a multi-step approach:

- Benzofuran core formation : Condensation of substituted salicylaldehydes with ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) under reflux in acetone with anhydrous K₂CO₃ to form the benzylidene intermediate .

- Functionalization : Introduction of the diethylaminomethyl group via Mannich reaction or nucleophilic substitution, often requiring controlled pH and temperature to avoid side reactions .

- Optimization : Yield improvements (≥70%) are achieved by:

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

Answer:

- Spectroscopy :

- Chromatography :

Advanced: How can computational methods predict the compound’s interaction with biological targets like Mycobacterium tuberculosis MtrA?

Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to MtrA’s active site (PDB: 6LU7), highlighting hydrogen bonds between the 6-hydroxy group and Arg148 or hydrophobic interactions with the trimethoxyphenyl moiety .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å indicating robust binding .

- Free Energy Calculations (MM/PBSA) : Quantify binding affinities (ΔG ≤ -8.2 kcal/mol), correlating with experimental IC₅₀ values for antimicrobial activity .

Advanced: What strategies address low yields in the benzylidene formation step during synthesis?

Answer:

Low yields (<50%) often arise from:

- Steric hindrance : Trimethoxyphenyl groups reduce electrophilicity of the carbonyl. Mitigation includes:

- Byproduct formation : Competing E-isomers are minimized by:

Advanced: How do modifications to the trimethoxyphenyl or diethylaminomethyl groups affect bioactivity?

Answer:

- Trimethoxyphenyl :

- Diethylaminomethyl :

Advanced: What purification challenges arise from polar functional groups, and how can they be mitigated?

Answer:

- Challenges :

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.